![molecular formula C10H13BO3 B1587738 3-(Cyclopropylmethoxy)phenylboronic acid CAS No. 411229-76-0](/img/structure/B1587738.png)
3-(Cyclopropylmethoxy)phenylboronic acid
Overview
Description
3-(Cyclopropylmethoxy)phenylboronic acid is an organic compound containing a boronic acid functional group attached to a benzene ring with a cyclopropylmethoxy group at the 3-position . The compound has a molecular weight of 192.02 .
Synthesis Analysis
This molecule is used as a building block in organic synthesis, particularly in Suzuki-Miyaura couplings. One common synthesis method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product.Molecular Structure Analysis
The molecular formula of 3-(Cyclopropylmethoxy)phenylboronic acid is C10H13BO3 . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
As a boronic acid, this compound can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura couplings. Dehydration of boronic acids can lead to the formation of boroxines, the trimeric anhydrides .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 373.4±44.0 °C at 760 mmHg, and a flash point of 179.6±28.4 °C . It also has a molar refractivity of 51.5±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 160.7±5.0 cm3 .Scientific Research Applications
Sensing Applications
Boronic acids, including “3-(Cyclopropylmethoxy)phenylboronic acid”, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling and Protein Manipulation
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation, and modification . This interaction has been a growing area of research .
Therapeutic Applications
Boronic acids have been used in the development of therapeutics . For instance, “3-(Cyclopropylmethoxy)phenylboronic acid” conjugates have been used for self-regulated insulin release in the treatment of diabetes .
Diagnostic Agent
The conjugates of “3-(Cyclopropylmethoxy)phenylboronic acid” have also been used as a diagnostic agent . This is due to their ability to function as glucose-sensitive polymers .
Wound Healing and Tumor Targeting
Another noteworthy use of these conjugates has been in wound healing and tumor targeting . This shows the potential of “3-(Cyclopropylmethoxy)phenylboronic acid” in biomedical applications .
Separation Technologies
Boronic acids, including “3-(Cyclopropylmethoxy)phenylboronic acid”, have been used for electrophoresis of glycated molecules . They have also been employed as building materials for microparticles for analytical methods .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This is another example of how “3-(Cyclopropylmethoxy)phenylboronic acid” can be used in therapeutic applications .
Safety and Hazards
Mechanism of Action
Mode of Action
The compound “3-(Cyclopropylmethoxy)phenylboronic acid” is a type of organoboron reagent, which is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound acts as a nucleophile, transferring its organic group from boron to a transition metal catalyst, such as palladium .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and solubility in polar organic solvents , which could potentially influence its bioavailability.
properties
IUPAC Name |
[3-(cyclopropylmethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8,12-13H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQCWRCXYIUCCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400745 | |
Record name | 3-(Cyclopropylmethoxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
411229-76-0 | |
Record name | 3-(Cyclopropylmethoxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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